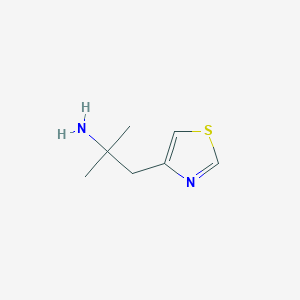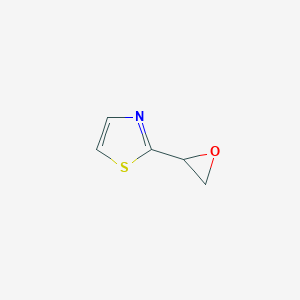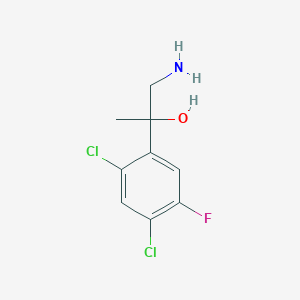
1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol is an organic compound characterized by the presence of amino, dichloro, and fluorophenyl groups attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichloro-5-fluorobenzene with an appropriate amino alcohol under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced purification techniques such as distillation, crystallization, or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines.
Scientific Research Applications
1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the dichloro and fluorophenyl groups contribute to the compound’s overall reactivity and binding affinity. These interactions can modulate biological pathways, leading to specific physiological effects.
Comparison with Similar Compounds
- 2-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-1-ol
- 2-(2,4-dichloro-5-fluorophenyl)propan-2-ol
Comparison: 1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol is unique due to the presence of the amino group at the first position, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction profiles, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C9H10Cl2FNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
1-amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10Cl2FNO/c1-9(14,4-13)5-2-8(12)7(11)3-6(5)10/h2-3,14H,4,13H2,1H3 |
InChI Key |
XIMLMUVDKISLGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C1=CC(=C(C=C1Cl)Cl)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


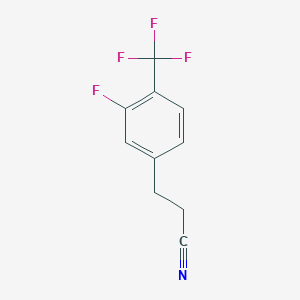
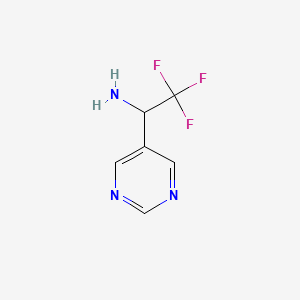
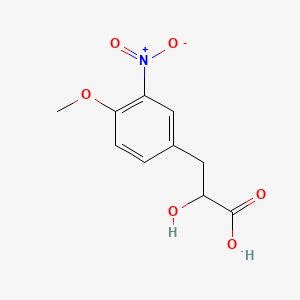

![Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]-](/img/structure/B13595034.png)
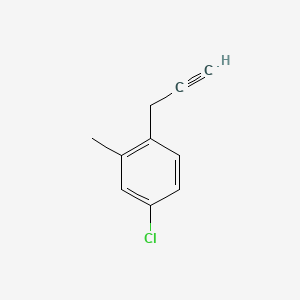
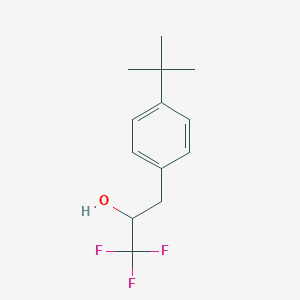
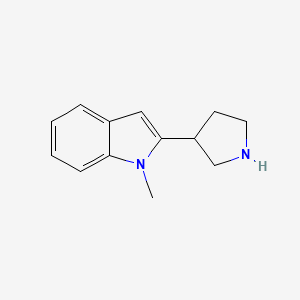
![[2-Amino-2-(pyridin-3-yl)ethyl]dimethylaminetrihydrochloride](/img/structure/B13595064.png)

